molecular formula C14H18N4O2S B1227086 4-(4-nitrophenyl)-N-prop-2-enyl-1-piperazinecarbothioamide

4-(4-nitrophenyl)-N-prop-2-enyl-1-piperazinecarbothioamide

Cat. No.: B1227086
M. Wt: 306.39 g/mol
InChI Key: IDWNGYCBOHLITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitrophenyl)-N-prop-2-enyl-1-piperazinecarbothioamide is a member of piperazines.

Scientific Research Applications

Synthesis and Evaluation of Antiviral and Antimicrobial Activities

4-nitrophenyl substituted compounds, including 4-(4-nitrophenyl)-N-prop-2-enyl-1-piperazinecarbothioamide, have been synthesized and evaluated for their antiviral and antimicrobial activities. Studies have shown that certain derivatives exhibit promising antiviral activities and potent antimicrobial properties (Reddy et al., 2013).

Crystallographic Studies

Crystallographic studies of similar compounds have been conducted to understand their molecular structures better. For instance, thermal and crystallographic studies of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine reveal insights into the packing and intermolecular interactions within the crystal lattice, which can be crucial for understanding the properties and potential applications of related compounds (Awasthi et al., 2014).

Solid Phase Synthesis

The use of piperazine-based compounds in solid-phase synthesis has been explored, with studies showing the successful synthesis of various derivatives through reactions like the Wittig reaction. This highlights the potential of this compound in similar synthetic applications (Hird et al., 1997).

Preparation and Antimicrobial Activity Evaluation

Further studies have focused on the synthesis of carbothioamides and their conversion to compounds with varying biological activities. The antimicrobial activities of these synthesized compounds have been evaluated, indicating the potential application of this compound in the development of new antimicrobial agents (Demirci et al., 2013).

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

4-(4-nitrophenyl)-N-prop-2-enylpiperazine-1-carbothioamide

InChI

InChI=1S/C14H18N4O2S/c1-2-7-15-14(21)17-10-8-16(9-11-17)12-3-5-13(6-4-12)18(19)20/h2-6H,1,7-11H2,(H,15,21)

InChI Key

IDWNGYCBOHLITE-UHFFFAOYSA-N

SMILES

C=CCNC(=S)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C=CCNC(=S)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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